molecular formula C18H17F3N2O4S B2675282 3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide CAS No. 562064-91-9

3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide

Cat. No. B2675282
CAS RN: 562064-91-9
M. Wt: 414.4
InChI Key: IKJPSXXRCOLFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned contains several functional groups, including a morpholinosulfonyl group, a trifluoromethyl group, and a phenyl group . Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent .


Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethyl groups . For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine, can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .


Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .


Chemical Reactions Analysis

Trifluoromethyl phenyl sulfone can act as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in trifluoromethylpyridine (TFMP) and its intermediates are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of such compounds often depends on their specific applications. For example, in the agrochemical and pharmaceutical industries, the biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4S/c19-18(20,21)14-4-2-5-15(12-14)22-17(24)13-3-1-6-16(11-13)28(25,26)23-7-9-27-10-8-23/h1-6,11-12H,7-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJPSXXRCOLFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.